REACTION_CXSMILES
|
O=[C:2]1[CH2:6][CH2:5][CH:4]([N:7]2[C:15](=O)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12]C=3)C2=O)[CH2:3]1.C1(NN)C=CC=CC=1.N1C2C(=CC=CC=2)C=C1>>[CH2:2]1[C:3]2[CH:4]([N:7]=[C:15]3[C:14]=2[CH:9]=[CH:10][CH:11]=[CH:12]3)[CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1CC(CC1)N1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
( 10 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2N=C3C=CC=CC3=C21
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |